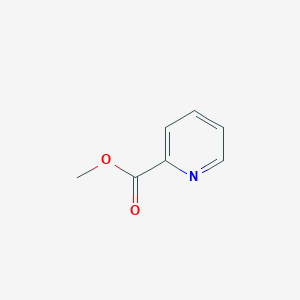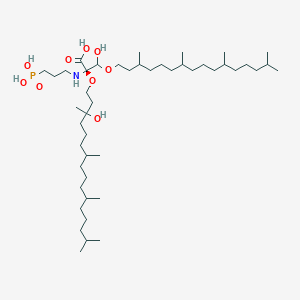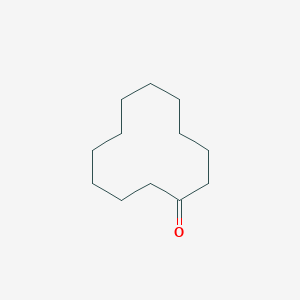![molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidin-2,4-dion CAS No. 669716-56-7](/img/structure/B146500.png)
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, also known as 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, is a useful research compound. Its molecular formula is C34H35N3O4S and its molecular weight is 581.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zu Antidiabetika
Thiazolidindione (TZDs) sind bekannt für ihre antidiabetischen Eigenschaften. Sie wirken als Insulin-Sensibilisatoren, indem sie den PPAR-γ-Rezeptor aktivieren, der eine entscheidende Rolle bei der Regulierung des Glukose- und Lipidstoffwechsels spielt. Die Forschung an neuen TZD-Derivaten zielt darauf ab, ihre Wirksamkeit zu verbessern und die Nebenwirkungen zu reduzieren, die mit aktuellen Behandlungen verbunden sind .
Entzündungshemmende Studien
TZD-Derivate haben ein Potenzial zur Reduzierung von Entzündungen gezeigt, was sie für die Untersuchung von entzündlichen Erkrankungen nützlich macht. Sie können entzündliche Signalwege modulieren und könnten verwendet werden, um neue entzündungshemmende Therapien zu untersuchen .
Antioxidatives Potenzial
Einige Thiazolidindion-Derivate zeigen antioxidative Eigenschaften, die in der Forschung zu oxidativen Stress-bedingten Erkrankungen genutzt werden können. Sie können dazu beitragen, die Mechanismen des oxidativen Schadens zu verstehen und antioxidative Therapien zu entwickeln .
Lipidstoffwechsel
Aufgrund ihrer Rolle bei der Aktivierung von PPAR-γ können TZDs den Lipidstoffwechsel beeinflussen. Dies macht sie wertvoll für Studien, die darauf abzielen, Dyslipidämie zu verstehen und Behandlungen für Lipidstörungen zu entwickeln .
Neuroprotektive Forschung
Thiazolidindion-Derivate können neuroprotektive Vorteile bieten, die im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer und Parkinson untersucht werden könnten. Ihr Potenzial, Neuronen vor Schäden zu schützen, ist ein Bereich von Interesse für Forscher .
Krebstherapie
Die Rolle von TZDs bei der Zellzyklusregulation und Apoptose macht sie zu Kandidaten für die Krebsforschung. Sie könnten verwendet werden, um die Mechanismen der Krebszellproliferation zu untersuchen und neue Krebsmedikamente zu entwickeln .
Eigenschaften
IUPAC Name |
5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAAAKSJZKFMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
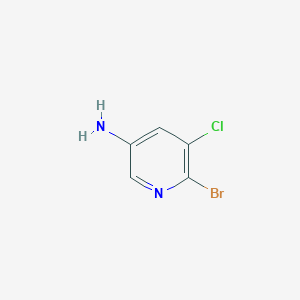
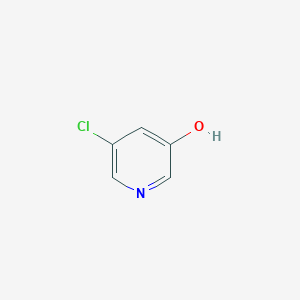
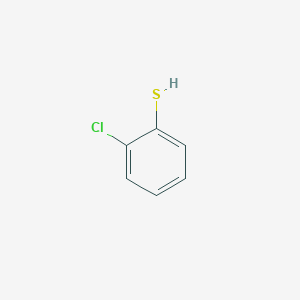
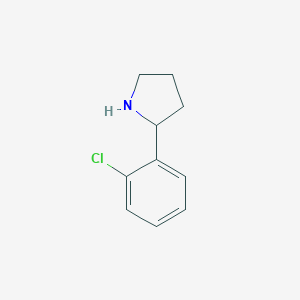
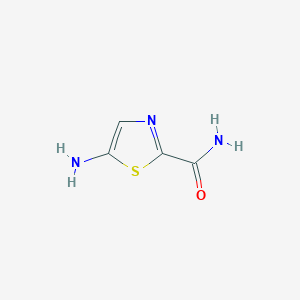
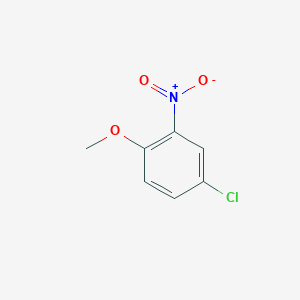
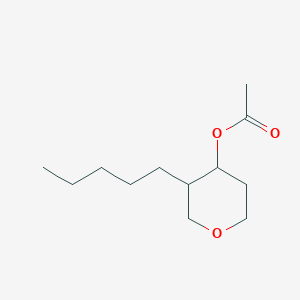
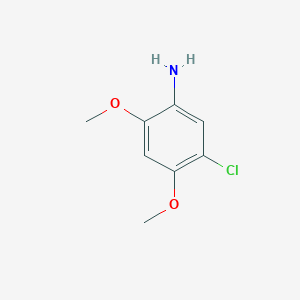
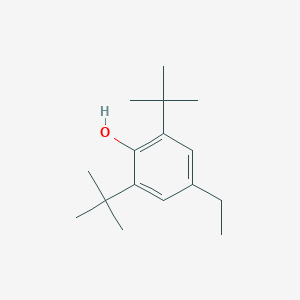
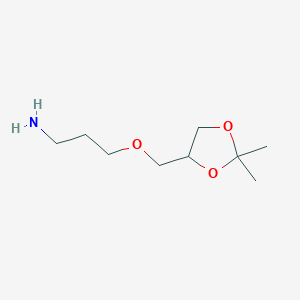
![2-cyano-N-[3-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B146441.png)
